(Rac)-WRC-0571

Descripción

Propiedades

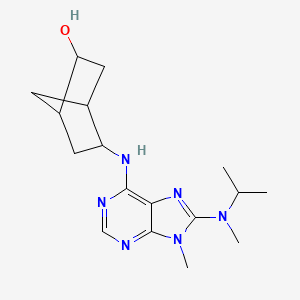

Fórmula molecular |

C17H26N6O |

|---|---|

Peso molecular |

330.4 g/mol |

Nombre IUPAC |

5-[[9-methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C17H26N6O/c1-9(2)22(3)17-21-14-15(18-8-19-16(14)23(17)4)20-12-6-11-5-10(12)7-13(11)24/h8-13,24H,5-7H2,1-4H3,(H,18,19,20) |

Clave InChI |

FTVZUYADPTUEKI-UHFFFAOYSA-N |

SMILES |

CC(C)N(C)C1=NC2=C(N=CN=C2N1C)NC3CC4CC3CC4O |

SMILES canónico |

CC(C)N(C)C1=NC2=C(N=CN=C2N1C)NC3CC4CC3CC4O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

WRC-0571; WRC 0571; WRC0571. |

Origen del producto |

United States |

Foundational & Exploratory

(Rac)-WRC-0571: A Technical Guide to its Mechanism of Action as a Potent and Selective A1 Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-WRC-0571 is a potent and highly selective, non-xanthine antagonist of the A1 adenosine (B11128) receptor. This technical guide delineates the mechanism of action of this compound, summarizing its binding affinity and functional antagonism. Detailed experimental methodologies for the key assays used to characterize this compound are provided, along with a visualization of the A1 adenosine receptor signaling pathway that it modulates.

Core Mechanism of Action

This compound functions as a competitive antagonist at the A1 adenosine receptor. By binding to this receptor, it blocks the physiological effects of adenosine. The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o). Blockade of this receptor by this compound prevents the downstream signaling cascade that is normally initiated by adenosine binding.

Quantitative Data

The binding affinity and functional potency of this compound have been determined through various in vitro and in vivo studies. The data presented below is collated from key research findings.

Table 1: Binding Affinity of this compound at Guinea Pig Adenosine Receptors

| Radioligand | Receptor | Tissue Source | Ki (nM) |

| [3H]-N6-cyclohexyladenosine (CHA) | A1 | Guinea Pig Brain | 1.1[1][2] |

| [3H]-5'-N-ethylcarboxamidoadenosine | A2a | Bovine Striatum | 234[3] |

Data from Martin et al., 1996.

Table 2: Binding Affinity of WRC-0571 at Cloned Human Adenosine Receptors

| Receptor | Ki (nM) | Selectivity (fold) vs. A1 |

| A1 | 1.7 | - |

| A2a | 105 | 62 |

| A3 | 7940 | 4670 |

Data from Martin et al., 1996.[3]

Table 3: Functional Antagonist Activity of this compound

| Assay | Preparation | Agonist | KB (nM) |

| Negative Inotropic Response | Guinea Pig Isolated Atria | 5'-N-ethylcarboxamidoadenosine (NECA) | 3.4[3] |

| A2b-mediated Relaxation | Guinea Pig Aorta | 5'-N-ethylcarboxamidoadenosine (NECA) | >2500-fold less potent |

Data from Martin et al., 1996.[3]

Table 4: In Vivo Activity of this compound

| Species | Assay | Effect | Lowest Effective Dose |

| Anesthetized Rats | Adenosine-induced bradycardia | Antagonism | 1 nmol/kg[3] |

| Anesthetized Rats | A2-mediated hindquarter vasodilation | No antagonism | Up to 10,000 nmol/kg[3] |

| Oral Activity | Active | 0.3 µmol/kg[3] |

Data from Martin et al., 1996.[3]

Signaling Pathways

This compound, by blocking the A1 adenosine receptor, inhibits the downstream signaling pathways normally activated by adenosine. These pathways are primarily mediated by the Gαi/o and Gβγ subunits of the coupled G protein.

Caption: A1 Adenosine Receptor Signaling Pathway Blocked by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To quantify the affinity of this compound for adenosine receptors.

-

Materials:

-

Membrane preparations from tissues or cells expressing the target adenosine receptor subtype (e.g., guinea pig brain, CHO cells transfected with human receptors).

-

Radioligand specific for the receptor subtype (e.g., [3H]-CHA for A1, [3H]-NECA for A2a).

-

This compound at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

-

-

Protocol:

-

Incubate the membrane preparation with the radioligand and varying concentrations of this compound in the incubation buffer.

-

Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Terminate the incubation by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Determine non-specific binding by including a high concentration of a known non-radioactive ligand in a parallel set of tubes.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

(Rac)-WRC-0571: A Comprehensive Technical Guide for Researchers

(Rac)-WRC-0571 is a potent, selective, and orally active non-xanthine antagonist of the A1 adenosine (B11128) receptor (A1AR). This technical guide provides an in-depth overview of its pharmacological properties, experimental protocols, and the signaling pathways it modulates, designed for researchers, scientists, and drug development professionals.

Core Compound Information

| Property | Value | Reference |

| Full Chemical Name | N6-[endo-2′-(endo-5′-Hydroxy)norbornyl]-8-(N-methylisopropylamino)-9-methyladenine | [1] |

| Primary Target | Adenosine A1 Receptor (A1AR) Antagonist | [2] |

| CAS Number | 501667-77-2 | |

| Molecular Formula | C22H32N6O | |

| Molecular Weight | 396.53 g/mol |

Quantitative Pharmacological Data

This compound exhibits high affinity and selectivity for the A1 adenosine receptor across multiple species. The following tables summarize its binding affinities and functional antagonist potencies.

Table 1: Radioligand Binding Affinities (Ki) of this compound

| Receptor Subtype | Species | Ki (nM) | Radioligand Used | Reference |

| A1 | Guinea Pig | 1.1 | [3H]-N6-cyclohexyladenosine (CHA) | [2] |

| A1 | Human (cloned) | 1.7 | Not Specified | [2] |

| A2a | Bovine | 234 | [3H]-5'-N-ethylcarboxamidoadenosine (NECA) | [2] |

| A2a | Human (cloned) | 105 | Not Specified | [2] |

| A3 | Human (cloned) | 7940 | Not Specified | [2] |

Table 2: Functional Antagonist Potency (KB) of this compound

| Assay | Tissue/System | Species | KB (nM) | Agonist Used | Reference |

| Negative Inotropic Response | Isolated Atria | Guinea Pig | 3.4 | 5'-N-ethylcarboxamidoadenosine (NECA) | [2] |

| Vasodilation | Hindquarter | Rat | >10,000 | Adenosine | [2] |

Table 3: In Vivo Antagonist Activity of this compound

| Effect | Animal Model | Lowest Effective Dose | Route of Administration | Reference |

| Antagonism of Adenosine-induced Bradycardia | Anesthetized Rats | 1 nmol/kg | Intravenous | [2] |

| Oral Activity | Not Specified | 0.3 µmol/kg | Oral | [2] |

Signaling Pathways

The primary mechanism of action of this compound is the competitive antagonism of the A1 adenosine receptor. A1ARs are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[3][4] Upon activation by endogenous adenosine, the Gi/o proteins inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] By blocking this interaction, this compound prevents the downstream effects of A1AR activation.

The antagonism of the A1AR by this compound results in the disinhibition of adenylyl cyclase, leading to an increase in cAMP production. This, in turn, can activate Protein Kinase A (PKA) and influence various cellular processes.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Radioligand Binding Assays

This protocol is a generalized procedure based on the methods described for A1AR antagonists.

Objective: To determine the binding affinity (Ki) of this compound for adenosine receptor subtypes.

Materials:

-

Cell membranes expressing the target adenosine receptor subtype (e.g., from guinea pig brain, bovine striatum, or cells transfected with cloned human receptors).

-

Radioligand specific for the receptor subtype (e.g., [3H]-N6-cyclohexyladenosine for A1, [3H]-5'-N-ethylcarboxamidoadenosine for A2a).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation plates (96-well).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known non-radioactive ligand (for non-specific binding), or a concentration of this compound.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Isolated Tissue Bath Assay for Functional Antagonism

This protocol is a generalized procedure for assessing the functional antagonist activity of this compound in isolated tissues.

Objective: To determine the functional antagonist potency (KB) of this compound.

Materials:

-

Isolated tissue (e.g., guinea pig atria).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 and maintained at 37°C.

-

Force transducer and data acquisition system.

-

A1AR agonist (e.g., NECA).

-

This compound stock solution.

Procedure:

-

Mount the isolated tissue in the organ bath.

-

Allow the tissue to equilibrate under a resting tension.

-

Obtain a cumulative concentration-response curve for the A1AR agonist (e.g., NECA) to establish a baseline response.

-

Wash the tissue to return to baseline.

-

Incubate the tissue with a known concentration of this compound for a set period.

-

Obtain a second cumulative concentration-response curve for the agonist in the presence of this compound.

-

Repeat steps 4-6 with different concentrations of this compound.

-

Analyze the data to determine the rightward shift in the agonist concentration-response curve caused by this compound.

-

Calculate the Schild plot to determine the pA2 value, from which the KB (antagonist dissociation constant) can be derived.

Conclusion

This compound is a valuable pharmacological tool for studying the A1 adenosine receptor. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo investigations into the physiological and pathophysiological roles of A1AR signaling. This guide provides a foundational understanding of its properties and the experimental approaches for its characterization, which can aid in the design of future research and drug development efforts.

References

- 1. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]

- 2. Characterization of 8-(N-methylisopropyl)amino-N6-(5'-endohydroxy- endonorbornyl)-9-methyladenine (WRC-0571), a highly potent and selective, non-xanthine antagonist of A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

(Rac)-WRC-0571: A Comprehensive Technical Guide to a High-Affinity A1 Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-WRC-0571, chemically identified as 8-(N-methylisopropyl)amino-N6-(5'-endohydroxy-endonorbornyl)-9-methyladenine, is a potent and highly selective, non-xanthine antagonist of the A1 adenosine (B11128) receptor.[1] Developed as a successor to the moderately potent N-0861, this compound exhibits significantly higher affinity for the A1 receptor, making it a valuable pharmacological tool for investigating A1 receptor function and a potential lead compound for therapeutic development. This document provides an in-depth technical overview of this compound, including its binding affinity, selectivity, functional activity, and the experimental methodologies used for its characterization.

Introduction to A1 Adenosine Receptor Antagonism

Adenosine is a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A1 adenosine receptor, coupled to inhibitory G proteins (Gi/Go), is widely distributed throughout the body, with prominent expression in the brain, heart, and kidneys. Activation of the A1 receptor generally leads to inhibitory effects, such as a decrease in heart rate, neurotransmitter release, and neuronal excitability. Consequently, antagonists of the A1 receptor are of significant interest for their potential therapeutic applications in cardiovascular, renal, and neurological disorders.

This compound: Profile of a Selective Antagonist

This compound is a synthetic, non-xanthine derivative of adenine (B156593) that has been characterized as a highly potent and selective antagonist for the A1 adenosine receptor. Its development was driven by the need for a more potent alternative to earlier antagonists like N-0861, which had limited in vivo efficacy due to its moderate potency.[1]

Quantitative Data: Binding Affinity and Selectivity

The affinity of this compound for various adenosine receptor subtypes has been determined through radioligand binding assays. The data consistently demonstrates a high affinity for the A1 receptor with significant selectivity over other subtypes.

| Receptor Subtype | Species | Radioligand | Kᵢ (nM) | Reference |

| A1 | Guinea Pig | [³H]-N⁶-cyclohexyladenosine ([³H]CHA) | 1.1 | [1] |

| A1 | Human (cloned) | Specific radioligand not detailed | 1.7 | [1] |

| A2a | Bovine | [³H]-5'-N-ethylcarboxamidoadenosine ([³H]NECA) | 234 | [1] |

| A2a | Human (cloned) | Specific radioligand not detailed | 105 | [1] |

| A3 | Human (cloned) | Specific radioligand not detailed | 7940 | [1] |

Selectivity Ratios (based on human cloned receptor data):

| Comparison | Selectivity Fold |

| A1 vs. A2a | 62-fold |

| A1 vs. A3 | 4670-fold |

Functional Antagonism

The antagonist activity of this compound has been confirmed in functional assays, where it effectively blocks the physiological effects of adenosine receptor agonists.

| Assay | Tissue/System | Agonist | Kₑ (nM) | Potency vs. A2b | Reference |

| Negative Inotropic Response | Guinea Pig Isolated Atria | 5'-N-ethylcarboxamidoadenosine (NECA) | 3.4 | >2500-fold less potent at A2b | [1] |

| Adenosine-induced Bradycardia | Anesthetized Rats | Adenosine | Effective at 1 nmol/kg | Did not antagonize A2-mediated hindquarter vasodilation up to 10,000 nmol/kg | [1] |

In Vivo Activity

This compound has demonstrated efficacy in vivo and is orally active at concentrations as low as 0.3 µmol/kg.[1]

Signaling Pathways

A1 Adenosine Receptor Signaling

The A1 adenosine receptor, upon activation by an agonist like adenosine, couples to Gi/Go proteins, initiating a signaling cascade that leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in the activity of protein kinase A (PKA).

Caption: A1 Adenosine Receptor Agonist Signaling Pathway.

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the A1 adenosine receptor. It binds to the receptor but does not elicit a signaling response. By occupying the binding site, it prevents endogenous adenosine and other agonists from activating the receptor, thereby blocking the inhibitory signaling cascade.

Caption: Mechanism of action of this compound.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, the synthesis of N6- and 8-substituted adenine analogs typically involves a multi-step process starting from a purine (B94841) derivative. A plausible synthetic workflow, based on general methods for this class of compounds, is outlined below.

Caption: Generalized synthetic workflow for WRC-0571.

This generalized scheme likely involves nucleophilic substitution reactions to introduce the substituents at the N6 and C8 positions of the purine ring, along with methylation at the N9 position and hydroxylation of the norbornyl moiety. Purification and characterization at each step would be essential.

Radioligand Binding Assays

The binding affinity of this compound was determined using competitive radioligand binding assays. The general protocol for such an assay is as follows:

-

Membrane Preparation:

-

Tissues or cells expressing the target adenosine receptor subtypes are homogenized in a suitable buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Reaction:

-

A constant concentration of a specific radioligand (e.g., [³H]CHA for A1 receptors) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled competitor compound, this compound, are added to the incubation mixture.

-

The reaction is allowed to reach equilibrium.

-

-

Separation and Counting:

-

The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

The filters are washed to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of WRC-0571 that inhibits 50% of the specific binding of the radioligand).

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Caption: Radioligand binding assay workflow.

Functional Assays (Isolated Guinea Pig Atria)

The functional antagonist activity of this compound was assessed by its ability to inhibit the negative inotropic effects of an adenosine agonist in isolated guinea pig atria.

-

Tissue Preparation:

-

Guinea pig atria are dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

The contractile force of the atria is recorded.

-

-

Agonist Concentration-Response Curve:

-

A cumulative concentration-response curve to an adenosine agonist (e.g., NECA) is generated to establish a baseline response.

-

-

Antagonist Incubation:

-

The tissue is washed, and a specific concentration of this compound is added to the organ bath and allowed to equilibrate.

-

-

Second Agonist Concentration-Response Curve:

-

A second cumulative concentration-response curve to the agonist is generated in the presence of this compound.

-

-

Data Analysis:

-

The rightward shift in the agonist concentration-response curve caused by this compound is used to calculate the Schild plot and determine the Kₑ value, which represents the equilibrium dissociation constant of the antagonist.

-

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively reported in the public domain. The primary available information is that the compound is orally active in rats at doses as low as 0.3 µmol/kg, indicating sufficient oral bioavailability to exert its pharmacological effects.[1] Further studies would be required to fully characterize its pharmacokinetic properties.

Conclusion

References

The Discovery and Synthesis of (Rac)-WRC-0571: A Technical Guide for Drug Development Professionals

(Rac)-WRC-0571 is a potent and selective non-xanthine antagonist of the A₁ adenosine (B11128) receptor, demonstrating significant potential for research and therapeutic applications. This technical guide provides an in-depth overview of its discovery, synthesis, and biological characterization, tailored for researchers, scientists, and professionals in drug development.

Discovery and Biological Activity

This compound, the racemic form of WRC-0571, emerged from structure-activity relationship (SAR) studies aimed at developing highly potent and selective A₁ adenosine receptor antagonists. It is chemically known as 8-(N-methylisopropyl)amino-N⁶-(5'-endohydroxy-endonorbornyl)-9-methyladenine.

The compound's primary mechanism of action is the competitive antagonism of the A₁ adenosine receptor. This has been demonstrated through various in vitro and in vivo studies. A key indicator of its potency is its low nanomolar affinity for the A₁ receptor.

Quantitative Biological Data

The following table summarizes the key quantitative data reported for this compound's biological activity.

| Parameter | Species/System | Value |

| Kᵢ (vs. [³H]-CHA binding) | Guinea Pig A₁-Receptors | 1.1 nM |

| Oral Activity | In vivo | Active at concentrations as low as 0.3 µmol/kg |

Note: Kᵢ represents the inhibition constant, and a lower value indicates higher binding affinity. [³H]-CHA is a radiolabeled agonist for the A₁ adenosine receptor.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in a single comprehensive document, the synthesis can be inferred from general methodologies for the preparation of N⁶, C8, and N⁹-substituted adenine (B156593) derivatives. The synthesis would logically proceed through several key stages, as outlined in the workflow below. The core of the synthesis involves the sequential modification of an adenine scaffold.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Key Experimental Protocols

The biological characterization of this compound involves several key experimental protocols to determine its potency, selectivity, and in vivo efficacy.

A₁ Adenosine Receptor Binding Assay

This assay determines the binding affinity of the compound to the A₁ adenosine receptor.

Protocol:

-

Membrane Preparation: Prepare crude membrane fractions from a tissue source rich in A₁ adenosine receptors (e.g., guinea pig brain).

-

Incubation: Incubate the membranes with a known concentration of the radioligand [³H]-N⁶-cyclohexyladenosine ([³H]-CHA) and varying concentrations of the test compound, this compound.

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Measurement of Negative Inotropic Responses in Isolated Guinea Pig Atria

This ex vivo assay assesses the functional antagonism of the A₁ receptor in a cardiac context.

Protocol:

-

Tissue Preparation: Isolate the left atria from a guinea pig and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Stimulation: Stimulate the atria electrically to induce regular contractions.

-

Agonist Challenge: Administer a known A₁ receptor agonist (e.g., adenosine or a stable analog) to induce a negative inotropic effect (a decrease in the force of contraction).

-

Antagonist Treatment: In the presence of varying concentrations of this compound, repeat the agonist challenge.

-

Data Analysis: Measure the shift in the concentration-response curve of the agonist in the presence of the antagonist to determine the antagonist's potency (pA₂ value).

Assessment of Adenosine-Induced Bradycardia in Anesthetized Rats

This in vivo assay evaluates the ability of the compound to block the physiological effects of A₁ receptor activation.

Protocol:

-

Animal Preparation: Anesthetize a rat and cannulate the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

-

Baseline Measurement: Record the baseline heart rate and blood pressure.

-

Adenosine Challenge: Administer an intravenous bolus of adenosine to induce transient bradycardia (slowing of the heart rate).

-

Antagonist Administration: Administer this compound intravenously.

-

Post-Antagonist Challenge: Repeat the adenosine challenge at various time points after the administration of this compound.

-

Data Analysis: Quantify the attenuation of the adenosine-induced bradycardia by this compound.

Signaling Pathway

The A₁ adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gᵢ/G₀ family of G proteins. Upon activation by an agonist, it initiates a signaling cascade that leads to various cellular responses. As an antagonist, this compound blocks this pathway at the receptor level.

Caption: A₁ Adenosine Receptor Signaling Pathway and the antagonistic action of this compound.

The Biological Activity of WRC-0571: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activity of WRC-0571, a potent and highly selective antagonist of the A1 adenosine (B11128) receptor. The information is compiled to serve as a technical guide, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Mechanism of Action

WRC-0571 functions as a competitive antagonist at the A1 adenosine receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, initiates a signaling cascade leading to various physiological effects. The primary mechanism of A1 receptor signaling involves coupling to Gi/Go proteins. This activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. A reduction in cAMP leads to decreased activity of protein kinase A (PKA). Furthermore, the βγ-subunits of the activated G-protein can directly modulate ion channel activity, such as activating potassium channels and inhibiting calcium channels, which generally leads to a decrease in neuronal activity and muscle contractility.[1][2][3] WRC-0571 exerts its effects by blocking the binding of adenosine to the A1 receptor, thereby preventing this signaling cascade.

Quantitative Biological Data

The potency and selectivity of WRC-0571 have been quantified through various in vitro and in vivo assays. The following tables summarize the key affinity and potency values.

Table 1: Receptor Binding Affinities (Ki) of WRC-0571

| Receptor Subtype & Species | Radioligand | Ki (nM) | Source |

| A1 Adenosine Receptor (Guinea Pig) | [3H]-N6-cyclohexyladenosine ([3H]CHA) | 1.1 | [1] |

| A1 Adenosine Receptor (Human, cloned) | Specific radioligand | 1.7 | [1] |

| A2a Adenosine Receptor (Bovine) | [3H]-5'-N-ethylcarboxamidoadenosine ([3H]NECA) | 234 | [1] |

| A2a Adenosine Receptor (Human, cloned) | Specific radioligand | 105 | [1] |

| A3 Adenosine Receptor (Human, cloned) | Specific radioligand | 7940 | [1] |

Table 2: Functional Antagonist Potency (KB) of WRC-0571

| Assay System | Agonist | Measured Effect | KB (nM) | Source |

| Guinea Pig Isolated Atria | 5'-N-ethylcarboxamidoadenosine (NECA) | A1-mediated negative inotropic response | 3.4 | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: A1 Adenosine Receptor Signaling Pathway and Inhibition by WRC-0571.

References

The Pharmacology of (Rac)-WRC-0571: An In-depth Technical Guide

(Rac)-WRC-0571 is a highly potent and selective, non-xanthine antagonist of the A1 adenosine (B11128) receptor. This technical guide provides a comprehensive overview of its pharmacological profile, including its binding affinity, functional antagonism, and the experimental methodologies used for its characterization. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Pharmacological Data

This compound, chemically known as 8-(N-methylisopropyl)amino-N6-(5'-endohydroxy-endonorbornyl)-9-methyladenine, has demonstrated significant potency and selectivity for the A1 adenosine receptor in both in vitro and in vivo studies.[1] Its pharmacological activity has been primarily characterized through radioligand binding assays and functional studies in isolated tissues.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's interaction with adenosine receptors.

Table 1: Radioligand Binding Affinities (Ki) of this compound

| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |

| A1 Adenosine Receptor | Guinea Pig | [3H]-N6-cyclohexyladenosine ([3H]CHA) | 1.1 | [1] |

| A2a Adenosine Receptor | Bovine | [3H]-5'-N-ethylcarboxamidoadenosine ([3H]NECA) | 234 | [1] |

| A1 Adenosine Receptor | Human (cloned) | Not Specified | 1.7 | [1] |

| A2a Adenosine Receptor | Human (cloned) | Not Specified | 105 | [1] |

| A3 Adenosine Receptor | Human (cloned) | Not Specified | 7940 | [1] |

Table 2: Functional Antagonist Potency (KB) of this compound

| Receptor Subtype | Tissue Preparation | Agonist | KB (nM) | Reference |

| A1 Adenosine Receptor | Guinea Pig Isolated Atria | 5'-N-ethylcarboxamidoadenosine (NECA) | 3.4 | [1] |

Based on the data from human cloned adenosine receptors, this compound is approximately 62-fold selective for the A1 receptor over the A2a receptor and 4670-fold selective for the A1 receptor over the A3 receptor.[1] This remarkable selectivity for the A1 versus the A3 receptor subtype is a distinguishing feature of this compound.[1]

Mechanism of Action: A1 Adenosine Receptor Antagonism

This compound functions as a competitive antagonist at the A1 adenosine receptor. The A1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Upon activation by its endogenous ligand, adenosine, the A1 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A1 receptor activation can modulate ion channel activity, such as opening potassium channels and inhibiting calcium channels, leading to a decrease in neuronal excitability and muscle contractility.

As an antagonist, this compound binds to the A1 receptor but does not elicit a cellular response. Instead, it blocks the binding of adenosine and other A1 agonists, thereby preventing the initiation of the downstream signaling events.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various adenosine receptor subtypes.

Methodology:

-

Membrane Preparation:

-

For guinea pig A1 receptors, cerebral cortical membranes are prepared. For bovine A2a receptors, striatal membranes are used. For human cloned receptors, membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the respective human adenosine receptor subtype.

-

Tissues or cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

-

-

Binding Assay:

-

The assay is performed in a final volume of 250 µL in 96-well plates.

-

To each well, the following are added in order:

-

50 µL of assay buffer (50 mM Tris-HCl, pH 7.4, supplemented with adenosine deaminase to remove endogenous adenosine).

-

50 µL of various concentrations of this compound.

-

50 µL of the specific radioligand (e.g., [3H]CHA for A1 receptors, [3H]NECA for A2a receptors) at a concentration close to its Kd.

-

100 µL of the membrane preparation.

-

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard antagonist (e.g., 1 µM DPCPX for A1 receptors).

-

The plates are incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed multiple times with ice-cold assay buffer to separate bound from free radioligand.

-

The filters are dried, and the radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The IC50 values (concentration of this compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

-

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Guinea Pig Isolated Atria Functional Assay

Objective: To determine the functional antagonist potency (KB) of this compound at the A1 adenosine receptor.

Methodology:

-

Tissue Preparation:

-

Male guinea pigs are euthanized, and the hearts are rapidly excised and placed in oxygenated Krebs-Henseleit solution.

-

The atria are dissected free from the ventricles and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

The atria are electrically stimulated to beat at a constant frequency (e.g., 1 Hz). The developed tension (inotropic response) is measured using an isometric force transducer.

-

-

Functional Assay:

-

The atria are allowed to equilibrate for at least 60 minutes.

-

A cumulative concentration-response curve to the A1 receptor agonist NECA is generated to determine the baseline negative inotropic effect.

-

The atria are then washed and incubated with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

A second cumulative concentration-response curve to NECA is then generated in the presence of this compound.

-

-

Data Analysis:

-

The concentration-response curves for NECA in the absence and presence of this compound are plotted.

-

The dose ratio is calculated as the ratio of the EC50 of NECA in the presence of the antagonist to the EC50 of NECA in its absence.

-

The Schild equation is used to calculate the pA2 value, and from this, the KB (antagonist dissociation constant) is determined. The equation is: log(dose ratio - 1) = log[B] - log(KB), where [B] is the concentration of the antagonist.

-

References

(Rac)-WRC-0571 Ki value and binding affinity

An In-Depth Technical Guide on the Binding Affinity of (Rac)-WRC-0571

This guide provides a comprehensive overview of the binding characteristics of this compound, a potent and selective antagonist for the A1 adenosine (B11128) receptor. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

This compound has been characterized as a highly potent and selective antagonist of the A1 adenosine receptor. Its binding affinity has been determined through various radioligand binding assays and functional studies. The key quantitative data are summarized in the table below.

| Receptor/Tissue | Radioligand | Parameter | Value (nM) | Species |

| A1 Adenosine Receptor | [3H]-N6-cyclohexyladenosine (CHA) | Ki | 1.1 | Guinea Pig |

| A1 Adenosine Receptor | Radioligand | Ki | 1.7 | Human (cloned) |

| A2a Adenosine Receptor | [3H]-5'-N-ethylcarboxamidoadenosine | Ki | 234 | Bovine |

| A2a Adenosine Receptor | Radioligand | Ki | 105 | Human (cloned) |

| A3 Adenosine Receptor | Radioligand | Ki | 7940 | Human (cloned) |

| A1-mediated negative inotropic response | 5'-N-ethylcarboxamidoadenosine (NECA) | KB | 3.4 | Guinea Pig (isolated atria) |

Experimental Protocols

The determination of the Ki value for this compound involves a competitive radioligand binding assay. While the exact, detailed protocol used for every cited value may vary slightly, the general methodology is outlined below.

Membrane Preparation

-

Tissue/Cell Source: Tissues expressing the target adenosine receptor subtype (e.g., guinea pig brain for A1 receptors) or cell lines transfected with the cloned human receptor are used.

-

Homogenization: The tissue or cells are homogenized in a cold buffer solution (e.g., 50mM Tris-HCl).

-

Centrifugation: The homogenate is centrifuged at a low speed to remove large debris. The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.

-

Washing: The membrane pellet is washed and resuspended in a fresh buffer to remove endogenous substances that might interfere with the assay.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay, to ensure consistency across experiments.

Competitive Radioligand Binding Assay

-

Assay Components: The assay is typically performed in a multi-well plate and includes:

-

The prepared cell membranes.

-

A fixed concentration of a radiolabeled ligand that is known to bind to the target receptor (e.g., [3H]-N6-cyclohexyladenosine for the A1 receptor).

-

A range of concentrations of the unlabeled competitor compound, this compound.

-

-

Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: After incubation, the bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

Measurement and Data Analysis

-

Radioactivity Counting: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Determination of IC50: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound. A sigmoidal curve is fitted to the data to determine the concentration of WRC-0571 that inhibits 50% of the specific radioligand binding (the IC50 value).

-

Calculation of Ki: The Ki value, which represents the inhibition constant for this compound, is calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations

Experimental Workflow for Ki Determination

Caption: Workflow for determining the Ki value of this compound.

A1 Adenosine Receptor Signaling Pathway

This compound acts as an antagonist at the A1 adenosine receptor. By binding to this receptor, it blocks the downstream signaling cascade typically initiated by the endogenous agonist, adenosine.

WRC-0571: A Technical Guide to its High Selectivity for the A₁ Adenosine Receptor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the adenosine (B11128) receptor subtype selectivity of WRC-0571, a potent non-xanthine antagonist. The data presented herein is critical for researchers investigating the therapeutic potential of targeting the A₁ adenosine receptor.

Core Data Presentation: WRC-0571 Selectivity Profile

WRC-0571 exhibits a high degree of selectivity for the human A₁ adenosine receptor over other adenosine receptor subtypes. The following tables summarize the binding affinity (Kᵢ) and functional antagonism (Kₛ) data, providing a clear quantitative comparison of its potency at each receptor.

Table 1: Binding Affinity (Kᵢ) of WRC-0571 at Adenosine Receptor Subtypes

| Receptor Subtype (Species) | Radioligand Used | Kᵢ (nM) | Selectivity Ratio (A₁ vs. Other) |

| A₁ (Human) | [³H]-N⁶-Cyclohexyladenosine ([³H]CHA) | 1.7 | - |

| A₂ₐ (Human) | [³H]-5'-N-Ethylcarboxamidoadenosine ([³H]NECA) | 105 | 62-fold |

| A₃ (Human) | Not Specified | 7940 | 4670-fold |

| A₁ (Guinea Pig) | [³H]-N⁶-Cyclohexyladenosine ([³H]CHA) | 1.1 | - |

| A₂ₐ (Bovine) | [³H]-5'-N-Ethylcarboxamidoadenosine ([³H]NECA) | 234 | 213-fold (vs. Guinea Pig A₁) |

Data sourced from Martin et al., 1996.[1]

Table 2: Functional Antagonist Potency (Kₛ) of WRC-0571

| Receptor Subtype & Tissue (Species) | Agonist Used | Measured Response | Kₛ (nM) | Selectivity Implication |

| A₁ (Guinea Pig Atria) | 5'-N-Ethylcarboxamidoadenosine (NECA) | Negative Inotropic Response | 3.4 | Potent A₁ antagonism |

| A₂ₛ (Guinea Pig Aorta) | 5'-N-Ethylcarboxamidoadenosine (NECA) | Relaxation | >2500-fold less potent than at A₁ | Weak A₂ₛ antagonism |

Data sourced from Martin et al., 1996.[1]

Experimental Protocols

The following sections detail the generalized methodologies employed to determine the selectivity profile of WRC-0571.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation:

-

Tissues or cells expressing the target adenosine receptor subtype (e.g., guinea pig brain for A₁, bovine striatum for A₂ₐ, or CHO/HEK293 cells stably expressing human A₁, A₂ₐ, or A₃ receptors) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[2][3][4]

-

The homogenate is centrifuged at low speed to remove cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.[2]

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.[2][4]

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in sequence:

-

Assay buffer (e.g., 50 mM Tris-HCl containing MgCl₂).[3]

-

A fixed concentration of the appropriate radioligand (e.g., [³H]CHA for A₁ receptors, [³H]NECA for A₂ₐ receptors).[1]

-

Increasing concentrations of the unlabeled test compound (WRC-0571).

-

The membrane preparation is added to initiate the binding reaction.[4]

-

-

Total Binding wells contain only the radioligand and membranes, while Non-specific Binding wells contain the radioligand, membranes, and a saturating concentration of a non-labeled standard adenosine receptor ligand to block all specific binding.[3][4]

-

The plate is incubated at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.[2][3]

3. Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand.[2][4]

-

The filters are washed with ice-cold buffer to remove unbound radioligand.[4]

-

The radioactivity retained on the filters is measured using a scintillation counter.[4]

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of WRC-0571 that inhibits 50% of the specific radioligand binding (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

References

- 1. Characterization of 8-(N-methylisopropyl)amino-N6-(5'-endohydroxy- endonorbornyl)-9-methyladenine (WRC-0571), a highly potent and selective, non-xanthine antagonist of A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

WRC-0571: A Technical Guide to its Antagonist Activity at the A₁ Adenosine Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

WRC-0571 is a highly potent and selective, non-xanthine antagonist of the A₁ adenosine (B11128) receptor.[1] This technical guide provides a comprehensive overview of its pharmacological profile, focusing on its antagonist activity. While the initial query concerned inverse agonist activity, a thorough review of the available scientific literature indicates that WRC-0571 is consistently characterized as a competitive antagonist, effectively blocking the actions of adenosine and other agonists at the A₁ receptor. There is currently no direct scientific evidence to suggest that WRC-0571 exhibits inverse agonist properties. This document summarizes the key quantitative data, experimental methodologies used in its characterization, and the relevant signaling pathways.

Quantitative Pharmacological Data

The antagonist potency and selectivity of WRC-0571 have been determined through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Radioligand Binding Affinity of WRC-0571 at Adenosine Receptor Subtypes

| Receptor Subtype & Species | Radioligand | Kᵢ (nM) | Selectivity vs. A₁ | Reference |

| Guinea Pig A₁ | [³H]-N⁶-cyclohexyladenosine (CHA) | 1.1 | - | [1] |

| Human A₁ | [¹²⁵I]-Aminobenzyladenosine (ABA) | 1.7 | - | [1] |

| Bovine A₂ₐ | [³H]-5'-N-ethylcarboxamidoadenosine (NECA) | 234 | 213-fold (vs. Guinea Pig A₁) | [1] |

| Human A₂ₐ | [¹²⁵I]-APE | 105 | 62-fold | [1] |

| Human A₃ | [¹²⁵I]-AB-MECA | 7940 | 4670-fold | [1] |

Table 2: Functional Antagonist Activity of WRC-0571

| Preparation | Agonist | Measured Response | Kₑ (nM) | Reference |

| Guinea Pig Isolated Atria | 5'-N-ethylcarboxamidoadenosine (NECA) | Negative Inotropic Response | 3.4 | [1] |

Experimental Protocols

The characterization of WRC-0571 involved standard and well-established pharmacological assays. Below are the detailed methodologies for the key experiments cited.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Kᵢ) of WRC-0571 for different adenosine receptor subtypes.

-

General Protocol:

-

Membrane Preparation: Membranes were prepared from tissues or cells expressing the target adenosine receptor subtype (e.g., guinea pig brain for A₁, bovine striatum for A₂ₐ, and CHO cells transfected with human A₁, A₂ₐ, or A₃ receptors).

-

Incubation: A specific concentration of a radiolabeled ligand (e.g., [³H]-CHA for A₁) was incubated with the prepared membranes in the presence of varying concentrations of WRC-0571.

-

Separation: The incubation mixture was filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters was measured using liquid scintillation counting.

-

Data Analysis: The concentration of WRC-0571 that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The Kᵢ value was then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Functional Antagonism in Isolated Guinea Pig Atria

-

Objective: To determine the functional antagonist potency (Kₑ) of WRC-0571 at the A₁ adenosine receptor.

-

Protocol:

-

Tissue Preparation: Guinea pig atria were isolated and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Measurement of Contraction: The force of atrial contraction (inotropic response) was measured and recorded.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve for the A₁ agonist NECA was generated to determine its EC₅₀ for the negative inotropic effect.

-

Antagonist Incubation: The atrial preparations were incubated with a fixed concentration of WRC-0571 for a predetermined period.

-

Shift in Agonist Response: A second cumulative concentration-response curve for NECA was generated in the presence of WRC-0571.

-

Data Analysis: The Schild equation was used to calculate the Kₑ value from the rightward shift in the NECA concentration-response curve caused by WRC-0571.

-

Signaling Pathways and Mechanism of Action

WRC-0571 acts as a competitive antagonist at the A₁ adenosine receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway inhibited by WRC-0571 is the Gᵢ/ₒ-mediated inhibition of adenylyl cyclase.

Caption: A₁ Receptor Antagonism by WRC-0571.

The diagram above illustrates the mechanism of action. Adenosine normally binds to and activates the A₁ receptor, leading to the activation of the inhibitory G-protein (Gᵢ). This, in turn, inhibits adenylyl cyclase, reducing the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA) and subsequent cellular responses, such as a decrease in heart rate. WRC-0571 competitively binds to the A₁ receptor, preventing adenosine from binding and thereby blocking this entire signaling cascade.

Caption: Workflow for Characterizing WRC-0571.

Conclusion

WRC-0571 is a well-characterized pharmacological tool and potential therapeutic agent that functions as a highly potent and selective competitive antagonist of the A₁ adenosine receptor. The quantitative data from radioligand binding and functional assays consistently demonstrate its high affinity for the A₁ receptor and its ability to effectively block agonist-induced responses. The primary mechanism of action involves the inhibition of the Gᵢ-mediated adenylyl cyclase signaling pathway. While the concept of inverse agonism is relevant for some GPCR ligands, the current body of scientific literature defines the activity of WRC-0571 as that of a neutral antagonist. Further research would be required to investigate any potential for inverse agonism under specific experimental conditions, such as in systems with high constitutive A₁ receptor activity.

References

WRC-0571: A Technical Guide to a Potent and Selective Non-Xanthine A₁ Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

WRC-0571 is a highly potent and selective non-xanthine antagonist of the A₁ adenosine (B11128) receptor.[1] Its chemical designation is 8-(N-methylisopropyl)amino-N⁶-(5'-endohydroxy-endonorbornyl)-9-methyladenine.[1] Unlike traditional xanthine-based antagonists such as caffeine (B1668208) and theophylline, WRC-0571 possesses a distinct chemical structure, which contributes to its high affinity and selectivity for the A₁ adenosine receptor subtype. This technical guide provides a comprehensive overview of the pharmacological properties of WRC-0571, including its binding characteristics, functional activity, and the signaling pathways it modulates. The information is presented to support further research and drug development efforts centered on A₁ adenosine receptor antagonism.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the binding affinity and functional potency of WRC-0571.

Table 1: Radioligand Binding Affinity of WRC-0571

| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |

| Guinea Pig A₁ | [³H]-N⁶-cyclohexyladenosine (CHA) | Guinea Pig Brain Membranes | 1.1 | [1] |

| Bovine A₂ₐ | [³H]-5'-N-ethylcarboxamidoadenosine (NECA) | Bovine Striatal Membranes | 234 | [1] |

| Human A₁ (cloned) | Specific Radioligand | Recombinant Cell Membranes | 1.7 | [1] |

| Human A₂ₐ (cloned) | Specific Radioligand | Recombinant Cell Membranes | 105 | [1] |

| Human A₃ (cloned) | Specific Radioligand | Recombinant Cell Membranes | 7940 | [1] |

Table 2: Functional Antagonist Potency of WRC-0571

| Assay | Tissue/System | Agonist | Kₑ (nM) | Reference |

| Negative Inotropic Response | Guinea Pig Isolated Atria | 5'-N-ethylcarboxamidoadenosine (NECA) | 3.4 | [1] |

Experimental Protocols

The following are illustrative experimental protocols based on standard methodologies for characterizing adenosine receptor antagonists. The exact protocols for the original characterization of WRC-0571 may vary.

Radioligand Binding Assay (Illustrative Protocol)

-

Membrane Preparation:

-

Homogenize guinea pig forebrain or appropriate tissue expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), the radioligand (e.g., 1 nM [³H]-N⁶-cyclohexyladenosine for A₁ receptors), and varying concentrations of WRC-0571.

-

For determination of non-specific binding, add a high concentration of a non-labeled standard antagonist (e.g., 10 µM theophylline).

-

Incubate the mixture at 25°C for 60-90 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B), followed by several washes with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (the concentration of WRC-0571 that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

Functional Antagonism in Isolated Guinea Pig Atria (Illustrative Protocol)

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and rapidly excise the heart.

-

Isolate the left and right atria and mount them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Attach the atria to an isometric force transducer to record contractile force.

-

Allow the atria to equilibrate for at least 60 minutes under a resting tension of 1 g.

-

-

Functional Assay:

-

Generate a cumulative concentration-response curve for the A₁ receptor agonist NECA to establish a baseline negative inotropic effect.

-

Wash the atria and allow them to return to their baseline contractility.

-

Incubate the atria with a fixed concentration of WRC-0571 for a predetermined period (e.g., 30 minutes).

-

In the continued presence of WRC-0571, generate a second cumulative concentration-response curve for NECA.

-

-

Data Analysis:

-

Compare the concentration-response curves of NECA in the absence and presence of WRC-0571.

-

Calculate the dose ratio (the ratio of the EC₅₀ of NECA in the presence of WRC-0571 to the EC₅₀ of NECA in its absence).

-

Determine the equilibrium dissociation constant (Kₑ) using the Schild equation: log(dose ratio - 1) = log[B] - log(Kₑ), where [B] is the concentration of the antagonist (WRC-0571). A linear Schild plot with a slope of unity is indicative of competitive antagonism.

-

Signaling Pathways and Experimental Workflows

A₁ Adenosine Receptor Signaling Pathway

WRC-0571, as an antagonist, blocks the downstream signaling cascade initiated by the activation of the A₁ adenosine receptor. The canonical signaling pathway for the A₁ receptor is depicted below.

Caption: A₁ Adenosine Receptor Signaling Pathway blocked by WRC-0571.

Experimental Workflow for Characterization of a Novel A₁ Receptor Antagonist

The following diagram illustrates a typical workflow for the pharmacological characterization of a novel compound like WRC-0571.

Caption: Experimental workflow for characterizing WRC-0571.

Conclusion

WRC-0571 is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the A₁ adenosine receptor. Its non-xanthine structure, high potency, and remarkable selectivity for the A₁ subtype over other adenosine receptors make it a superior research compound compared to less selective, traditional antagonists. The data presented in this guide underscore its utility in both in vitro and in vivo experimental settings. Further investigation into its therapeutic potential, guided by the principles of its mechanism of action, is warranted.

References

The Racemic Nature of (Rac)-WRC-0571: A Technical Overview for Drug Development Professionals

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-WRC-0571 is a potent and highly selective non-xanthine antagonist of the A₁ adenosine (B11128) receptor. While detailed public data on the individual enantiomers of WRC-0571 is scarce, foundational patents suggest that optically active forms of related N⁶-substituted 9-methyladenines exhibit greater activity as A₁ adenosine receptor antagonists. This guide provides a comprehensive overview of the known pharmacology of racemic WRC-0571, outlines established methodologies for the chiral separation of analogous compounds, and presents a hypothetical framework for the investigation of the stereospecific activity of WRC-0571 enantiomers. The provided experimental protocols and signaling pathway diagrams are intended to serve as a practical resource for researchers in the field of adenosine receptor pharmacology and chiral drug development.

Introduction to this compound

This compound, chemically known as 8-(N-methylisopropyl)amino-N⁶-(5'-endohydroxy-endonorbornyl)-9-methyladenine, is a well-characterized antagonist of the A₁ adenosine receptor.[1] Its high affinity and selectivity make it a valuable tool for studying the physiological roles of the A₁ receptor and a potential lead compound for therapeutic development. The designation "(Rac)" indicates that the compound is synthesized and typically studied as a racemic mixture, containing equal amounts of its two enantiomers. A foundational patent covering N⁶-substituted 9-methyladenines, including the structural class of WRC-0571, notes that "optically active compounds are especially active as antagonists of A1 adenosine receptors." This suggests that the pharmacological activity of WRC-0571 likely resides predominantly in one of its enantiomers, highlighting the importance of chiral separation and stereospecific characterization.

Pharmacological Profile of Racemic WRC-0571

The racemic mixture of WRC-0571 has been evaluated for its binding affinity to various adenosine receptor subtypes. The available data demonstrates its high potency and selectivity for the human A₁ adenosine receptor.

| Receptor Subtype | Ki (nM) | Selectivity vs. A₁ |

| Human A₁ | 1.7 | - |

| Human A₂ₐ | 105 | 62-fold |

| Human A₃ | 7940 | 4670-fold |

| Data sourced from a study on cloned human adenosine receptors.[1] |

Postulated Signaling Pathway of A₁ Adenosine Receptor Antagonism

The primary mechanism of action of WRC-0571 is the competitive antagonism of the A₁ adenosine receptor, a G protein-coupled receptor (GPCR). Upon binding, WRC-0571 is expected to block the downstream signaling cascade typically initiated by adenosine. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols for Chiral Separation and Analysis

While a specific protocol for the resolution of this compound is not publicly available, methodologies for the chiral separation of similar small molecule amine-containing compounds are well-established. A generalizable approach using High-Performance Liquid Chromatography (HPLC) is detailed below.

Chiral HPLC Method Development

Objective: To separate the enantiomers of this compound for individual characterization.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a UV or mass spectrometer detector.

Columns:

-

A chiral stationary phase (CSP) column is required. Common choices for amine-containing compounds include polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) or protein-based columns.

Mobile Phase Optimization:

-

Initial Screening: A typical starting mobile phase would consist of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol).

-

Additive Inclusion: To improve peak shape and resolution of amine-containing compounds, a small percentage of a basic additive (e.g., diethylamine (B46881) or triethylamine) is often added to the mobile phase.

-

Gradient vs. Isocratic Elution: Both elution modes should be tested to achieve optimal separation.

Detection:

-

UV detection at a wavelength where WRC-0571 exhibits strong absorbance.

-

Mass spectrometry (LC-MS) can be used for more sensitive and specific detection, especially in biological matrices.

Hypothetical Workflow:

References

WRC-0571: A Technical Guide to its Potential Therapeutic Applications as a Potent and Selective A1 Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

WRC-0571 is a highly potent and selective, non-xanthine antagonist of the A1 adenosine (B11128) receptor (A1AR). Preclinical data has demonstrated its significant affinity and selectivity for the human A1AR, suggesting potential therapeutic applications in a range of cardiovascular, renal, and neurological disorders where modulation of adenosinergic signaling is desirable. This document provides a comprehensive overview of the available data on WRC-0571, its mechanism of action, potential therapeutic avenues, and detailed experimental protocols for its characterization.

Introduction to WRC-0571 and the A1 Adenosine Receptor

Adenosine is a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1][2][3] The A1 adenosine receptor (A1AR) is of particular therapeutic interest due to its widespread distribution and critical role in regulating cellular activity in the cardiovascular system, central nervous system (CNS), and kidneys.[4][5][6]

The A1AR primarily couples to inhibitory G proteins (Gi/o), and its activation leads to a cascade of downstream effects, including the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[2][4][7][8] This signaling pathway ultimately results in reduced neuronal excitability, decreased heart rate, and modulation of renal filtration and sodium reabsorption.[1][4][6]

WRC-0571, chemically identified as 8-(N-methylisopropyl)amino-N6-(5'-endohydroxy-endonorbornyl)-9-methyladenine, is a potent and highly selective antagonist developed to block the effects of adenosine at the A1 receptor. Its high selectivity minimizes off-target effects that are common with non-selective antagonists like caffeine (B1668208) and theophylline.[1]

Quantitative Data: Potency and Selectivity of WRC-0571

The following tables summarize the binding affinities and functional antagonism data for WRC-0571, highlighting its potency and selectivity for the A1 adenosine receptor.

Table 1: In Vitro Receptor Binding Affinity of WRC-0571

| Receptor Subtype | Tissue/System | Radioligand | Ki (nM) | Reference |

|---|---|---|---|---|

| A1 Adenosine Receptor | Guinea Pig Brain | [3H]-N6-cyclohexyladenosine (CHA) | 1.1 | [4] |

| A1 Adenosine Receptor | Cloned Human | - | 1.7 | [4] |

| A2a Adenosine Receptor | Bovine Striatum | [3H]-5'-N-ethylcarboxamidoadenosine (NECA) | 234 | [4] |

| A2a Adenosine Receptor | Cloned Human | - | 105 | [4] |

| A3 Adenosine Receptor | Cloned Human | - | 7940 |[4] |

Table 2: Functional Antagonism and Selectivity Ratios of WRC-0571

| Parameter | System | Agonist | Value | Reference |

|---|---|---|---|---|

| KB (A1 Receptor) | Guinea Pig Isolated Atria (Inotropic Response) | 5'-N-ethylcarboxamidoadenosine (NECA) | 3.4 nM | [4] |

| A1 vs. A2a Selectivity | Cloned Human Receptors | - | 62-fold | [4] |

| A1 vs. A3 Selectivity | Cloned Human Receptors | - | 4670-fold | [4] |

| A1 vs. A2b Selectivity | Guinea Pig Functional Assays | NECA | >2500-fold |[4] |

Table 3: In Vivo Efficacy of WRC-0571

| Model | Effect Measured | Effective Dose | Reference |

|---|---|---|---|

| Anesthetized Rats | Antagonism of Adenosine-Induced Bradycardia | 1 nmol/kg | [4] |

| Anesthetized Rats | A2-mediated Hindquarter Vasodilation | No effect up to 10,000 nmol/kg | [4] |

| - | Oral Activity | 0.3 µmol/kg |[4] |

Potential Therapeutic Applications

The selective antagonism of the A1AR by WRC-0571 opens up several promising therapeutic avenues.

Cardiovascular Diseases

In the heart, A1AR activation slows the heart rate and reduces the force of contraction.[1][4] A1AR antagonists, such as WRC-0571, could be beneficial in conditions like heart failure. In heart failure, increased adenosine levels can contribute to excessive inhibition of cardiac function.[9][10] By blocking these receptors, an antagonist may enhance cardiac output and improve symptoms.[9][10]

Renal Disorders

Adenosine plays a crucial role in regulating renal hemodynamics and tubular function.[11][12] A1AR activation constricts the afferent arterioles, reducing the glomerular filtration rate (GFR), and increases sodium reabsorption in the proximal tubule.[11][12][13] An A1AR antagonist like WRC-0571 could therefore act as a novel diuretic, increasing urine and sodium excretion while preserving or even improving GFR, which is particularly advantageous in treating edema associated with heart failure.[6][14][15]

Neurological and Central Nervous System (CNS) Disorders

In the CNS, adenosine is a key neuromodulator with generally inhibitory effects mediated by A1ARs.[16][17][18] These receptors reduce neurotransmitter release and neuronal excitability.[16] Consequently, A1AR antagonists have the potential to enhance cognitive function and promote wakefulness.[9] This suggests possible applications in treating conditions characterized by excessive neuronal inhibition or sleepiness.[9] Furthermore, A1ARs are implicated in seizure suppression, and their modulation could be explored in epilepsy research.[16][19]

Signaling Pathways and Experimental Workflows

A1 Adenosine Receptor Signaling Pathway

Activation of the A1AR by adenosine initiates a signaling cascade through a Gi protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased production of cAMP. The Gβγ subunits can also directly activate potassium channels and inhibit calcium channels, leading to hyperpolarization and reduced cellular excitability.

References

- 1. Adenosine receptor - Wikipedia [en.wikipedia.org]

- 2. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 5. Role of A1 adenosine receptor in cardiovascular diseases: Bridging molecular mechanisms with therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology and therapeutic applications of A1 adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Adenosine and adenosine receptors: a “double-edged sword” in cardiovascular system [frontiersin.org]

- 9. What are A1R antagonists and how do they work? [synapse.patsnap.com]

- 10. ahajournals.org [ahajournals.org]

- 11. Adenosine receptors and the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ahajournals.org [ahajournals.org]

- 14. Adenosine A1 receptor antagonists in clinical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

- 16. mdpi.com [mdpi.com]

- 17. eurekaselect.com [eurekaselect.com]

- 18. [PDF] Adenosine A(1) receptors in the central nervous system: their functions in health and disease, and possible elucidation by PET imaging. | Semantic Scholar [semanticscholar.org]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for (Rac)-WRC-0571 In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. This process is implicated in various pathological conditions, making the identification and characterization of its inhibitors a critical area of research. (Rac)-WRC-0571 is a novel compound under investigation for its potential to inhibit ferroptosis. These application notes provide detailed protocols for a series of in vitro assays to characterize the efficacy and mechanism of action of this compound as a ferroptosis inhibitor.

The following protocols outline methods to:

-

Assess the protective effect of this compound on cell viability in the presence of ferroptosis inducers.

-

Quantify the inhibition of lipid peroxidation.

-

Determine the target engagement of the compound within cells.

-

Measure the activity of key enzymes in the ferroptosis pathway.

-

Analyze the expression of key regulatory proteins.

Key Signaling Pathway: Ferroptosis

Ferroptosis is primarily regulated by the activity of Glutathione (B108866) Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. Inhibition of GPX4 or depletion of its cofactor glutathione (GSH) leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.

Caption: Simplified signaling pathway of ferroptosis induction and inhibition.

Data Presentation

Table 1: Cell Viability (IC50) of this compound in Ferroptosis-Induced Cells

| Cell Line | Ferroptosis Inducer | Inducer Conc. (µM) | This compound IC50 (µM) | Positive Control (Ferrostatin-1) IC50 (µM) |

| HT-1080 | RSL3 | 1 | Value | Value |

| BJeLR | Erastin | 10 | Value | Value |

| PANC-1 | RSL3 | 2 | Value | Value |

Table 2: Inhibition of Lipid Peroxidation by this compound

| Cell Line | Treatment | This compound Conc. (µM) | C11-BODIPY Oxidation (% of RSL3 control) |

| HT-1080 | RSL3 (1 µM) | 0.1 | Value |

| HT-1080 | RSL3 (1 µM) | 1 | Value |

| HT-1080 | RSL3 (1 µM) | 10 | Value |

Table 3: Cellular Thermal Shift Assay (CETSA) Data for Target Engagement

| Target Protein | Treatment | Temperature (°C) | Soluble Protein (% of 37°C control) |

| GPX4 | Vehicle | 50 | Value |

| GPX4 | Vehicle | 54 | Value |

| GPX4 | Vehicle | 58 | Value |

| GPX4 | This compound (10 µM) | 50 | Value |

| GPX4 | This compound (10 µM) | 54 | Value |

| GPX4 | This compound (10 µM) | 58 | Value |

Experimental Protocols

Protocol 1: Cell Viability Assay to Measure Protection Against Ferroptosis

This protocol determines the ability of this compound to rescue cells from ferroptosis induced by RSL3 (a GPX4 inhibitor) or Erastin (a System Xc- inhibitor).

Materials:

-

Cell line susceptible to ferroptosis (e.g., HT-1080)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound

-

Ferrostatin-1 (positive control)

-

RSL3 or Erastin

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader

Workflow:

Caption: Workflow for the cell viability assay.

Procedure:

-

Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Prepare serial dilutions of this compound and Ferrostatin-1.

-

Pre-treat cells with various concentrations of this compound or Ferrostatin-1 for 1-2 hours.

-

Add a pre-determined concentration of RSL3 or Erastin to induce ferroptosis.

-

Incubate for 24-48 hours.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal using a plate reader.

-

Normalize the data to untreated controls and calculate the IC50 values.

Protocol 2: Lipid Peroxidation Assay using C11-BODIPY 581/591

This assay quantifies lipid ROS, a key hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.[1]

Materials:

-

Cell line (e.g., HT-1080)

-

6-well plates or chamber slides

-

This compound

-

RSL3

-

C11-BODIPY 581/591 probe (e.g., from Thermo Fisher Scientific)

-

HBSS (Hank's Balanced Salt Solution)

-

Flow cytometer or fluorescence microscope

Workflow:

Caption: Workflow for the C11-BODIPY lipid peroxidation assay.

Procedure:

-

Seed cells in appropriate vessels and allow them to adhere overnight.

-

Treat cells with this compound for 1 hour, followed by co-incubation with RSL3 for 4-6 hours.

-

During the last 30 minutes of incubation, add C11-BODIPY 581/591 probe to a final concentration of 2.5-5 µM.

-

Wash the cells twice with HBSS.

-

For flow cytometry, trypsinize and resuspend cells in HBSS.

-